molecular formula C19H27ClN2O3 B3775527 [1-[1-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol

[1-[1-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol

Cat. No.: B3775527
M. Wt: 366.9 g/mol
InChI Key: NGFQMEVUQBMJEP-UHFFFAOYSA-N
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Description

[1-[1-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol: is a complex organic compound that features a benzodioxole ring substituted with a chlorine atom, linked to a piperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[1-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol typically involves multiple steps:

    Formation of the Benzodioxole Ring: The initial step involves the synthesis of the 6-chloro-1,3-benzodioxole ring. This can be achieved through the cyclization of catechol derivatives with appropriate chlorinating agents.

    Piperidine Ring Formation: The piperidine rings are synthesized through the hydrogenation of pyridine derivatives or by using reductive amination techniques.

    Linking the Benzodioxole and Piperidine Rings: The benzodioxole ring is then linked to the piperidine structure via a methylene bridge, typically using formaldehyde or other methylene donors under acidic or basic conditions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzodioxole ring or the piperidine rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The chlorine atom on the benzodioxole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In the field of biology and medicine, [1-[1-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol may have potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable and functionalized structures.

Mechanism of Action

The mechanism by which [1-[1-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol exerts its effects is likely related to its ability to interact with specific molecular targets. The benzodioxole ring may interact with aromatic residues in proteins, while the piperidine rings could engage in hydrogen bonding or ionic interactions. These interactions could modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler amine with a benzyl group, used in organic synthesis and pharmaceuticals.

    Phenylmethanamine: Another amine with a phenyl group, similar in structure but lacking the complex ring system of the target compound.

Properties

IUPAC Name

[1-[1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O3/c20-17-9-19-18(24-13-25-19)8-15(17)10-21-5-1-2-16(11-21)22-6-3-14(12-23)4-7-22/h8-9,14,16,23H,1-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFQMEVUQBMJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC3=C(C=C2Cl)OCO3)N4CCC(CC4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-[1-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol
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[1-[1-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol
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[1-[1-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol
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[1-[1-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol
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[1-[1-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol
Reactant of Route 6
[1-[1-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol

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